![molecular formula C12H16N2 B13248527 4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
4-[(Pentan-3-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentan-3-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .
Scientific Research Applications
4-[(Pentan-3-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A precursor in the synthesis of 4-[(Pentan-3-yl)amino]benzonitrile.
4-Cyanoaniline: Another derivative of benzonitrile with similar chemical properties.
4-Aminobenzamide: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
JAGJFXMABJOQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)
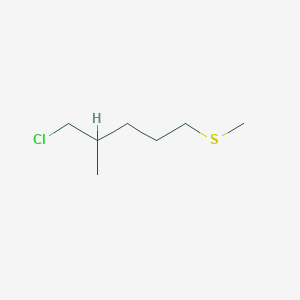

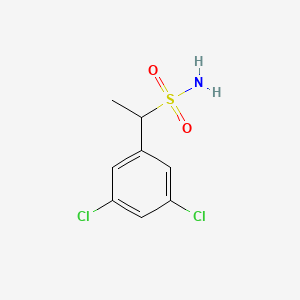

![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
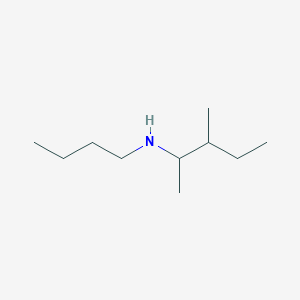
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

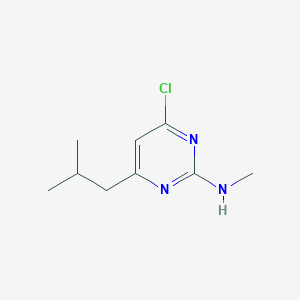
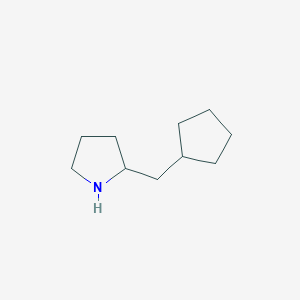

![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)
